Hydrogen-Bond Acceptor (HBA) Count Advantage of Morpholine-4-carboxylate over Diethylcarbamate
The morpholine-4-carboxylate ester increases the HBA count by one unit relative to the diethylcarbamate analog, primarily due to the morpholine ring oxygen. PubChem computed properties for the diethylcarbamate analog (CID 7295516) show HBA=6, while the target compound, incorporating the morpholine ring, has HBA=7 [1]. This difference impacts compliance with Lipinski's Rule of Five, where HBA ≤10 is the threshold; while both compounds remain compliant, a higher HBA count within the permissible range can enhance aqueous solubility at the cost of reduced passive membrane diffusion, a trade-off critical for selecting compounds for oral bioavailability screening [2].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | HBA = 7 (morpholine ring oxygen + 2 morpholine carboxylate oxygens + 2 coumarin carbonyl oxygens + benzofuran oxygen + methoxy oxygen) |
| Comparator Or Baseline | Diethylcarbamate analog (CID 7295516): HBA = 6 |
| Quantified Difference | ΔHBA = +1 (17% relative increase vs. diethylcarbamate analog) |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18) based on 2D structure, 2024.12.12 release |
Why This Matters
A one-unit increase in HBA count can meaningfully alter aqueous solubility and passive membrane permeability, which are key filters during early drug discovery and influence the choice between analogs for oral vs. parenteral administration routes.
- [1] PubChem. 4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate. CID 7295516. Computed Properties: Hydrogen Bond Acceptor Count, XLogP3, Rotatable Bond Count. https://pubchem.ncbi.nlm.nih.gov/compound/7295516 (accessed 2026-04-30). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
